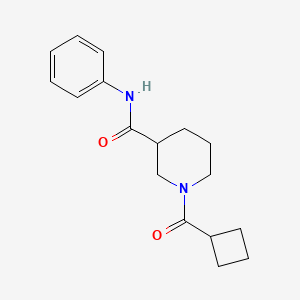
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. This receptor is a crucial component of the central nervous system and plays a significant role in learning, memory, and synaptic plasticity. CPP has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Mecanismo De Acción
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in synaptic plasticity. However, at low concentrations, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance learning and memory, as well as improve cognitive function. Additionally, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has several advantages for lab experiments, including its ability to modulate the NMDA receptor and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, including its potential therapeutic applications in the treatment of neurodegenerative diseases and chronic pain, as well as its use as a tool for studying the NMDA receptor and synaptic plasticity. Additionally, further research is needed to determine the optimal dosing and administration of 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, as well as its potential toxicity and side effects.
Métodos De Síntesis
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclobutanecarbonyl chloride with N-phenylpiperidine-3-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to yield 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been extensively studied in scientific research for its ability to modulate the NMDA receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory in animal models. Additionally, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(18-15-9-2-1-3-10-15)14-8-5-11-19(12-14)17(21)13-6-4-7-13/h1-3,9-10,13-14H,4-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZJOAXYAPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)

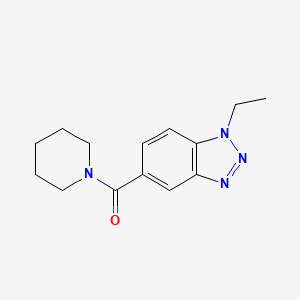
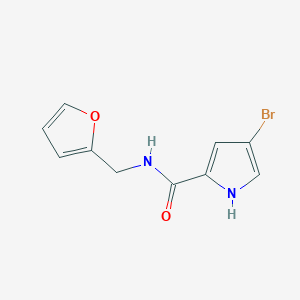
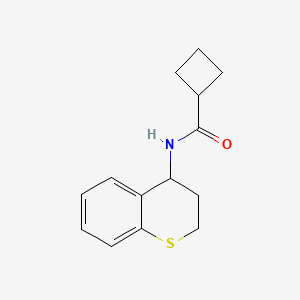
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465813.png)
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
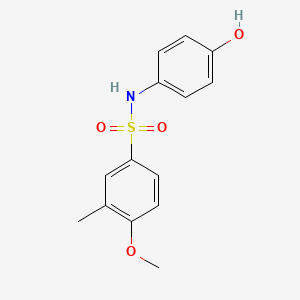
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)